molecular formula C6H11BO3 B13980931 2-(Allyloxy)-1,3,2-dioxaborinane

2-(Allyloxy)-1,3,2-dioxaborinane

Cat. No.: B13980931
M. Wt: 141.96 g/mol
InChI Key: OBGFDFKTBIFRDF-UHFFFAOYSA-N
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Description

2-(Allyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which includes two oxygen atoms and an allyloxy group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-1,3,2-dioxaborinane typically involves the reaction of allyl alcohol with boric acid or boron trihalides under controlled conditions. One common method involves the use of boric acid and allyl alcohol in the presence of a dehydrating agent such as toluene. The reaction mixture is heated under reflux to facilitate the formation of the boron-oxygen bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Boron-hydrogen compounds.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

2-(Allyloxy)-1,3,2-dioxaborinane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex boron-containing molecules.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its unique boron chemistry.

    Industry: Utilized in the production of advanced materials such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-1,3,2-dioxaborinane involves its interaction with various molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, the compound can interact with biomolecules such as enzymes and proteins, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)-1,3,2-dioxaborane: Similar structure but with different substituents.

    2-(Methoxy)-1,3,2-dioxaborinane: Contains a methoxy group instead of an allyloxy group.

    2-(Ethoxy)-1,3,2-dioxaborinane: Contains an ethoxy group instead of an allyloxy group.

Uniqueness

2-(Allyloxy)-1,3,2-dioxaborinane is unique due to its allyloxy group, which imparts specific reactivity and properties

Properties

Molecular Formula

C6H11BO3

Molecular Weight

141.96 g/mol

IUPAC Name

2-prop-2-enoxy-1,3,2-dioxaborinane

InChI

InChI=1S/C6H11BO3/c1-2-4-8-7-9-5-3-6-10-7/h2H,1,3-6H2

InChI Key

OBGFDFKTBIFRDF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)OCC=C

Origin of Product

United States

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